Cas no 36155-74-5 (2-Acetyl-3-thienylboronic acid)
2-Acetyl-3-thienylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-Acetylthiophen-3-yl)boronic acid
- (2-acetyl-3-thienyl)Boronic acid
- 2-Acetyl-3-thienylboronic acid
- 2-Acetyl-3-thienylboronic acid (Related Reference)
- (2-acetyl-thiophen-3-yl)-boronic acid
- 1-(3-dihydroxyboranyl-thiophen-2-yl)-ethanone
- 2-Acetyl-3-thiopheneboronic acid
- ACMC-209ilb
- AG-F-25884
- ANW-28365
- CTK4H6005
- SureCN3783766
- AKOS015837768
- MFCD01318932
- DA-32152
- DTXSID90675307
- (2-Acetylthiophen-3-yl)boronicacid
- QTGPYSQUEPGBHV-UHFFFAOYSA-N
- 2-ACETYLTHIOPHEN-3-YLBORONIC ACID
- BS-22461
- SCHEMBL3783766
- -Acetyl-3-thienylboronic acid
- 2-Acetyl-3-thienylboronic acid
- E78108
- 36155-74-5
- CS-0173990
-
- MDL: MFCD01318932
- Inchi: 1S/C6H7BO3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3
- InChI Key: QTGPYSQUEPGBHV-UHFFFAOYSA-N
- SMILES: S1C=CC(B(O)O)=C1C(C)=O
Computed Properties
- Exact Mass: 170.0208954g/mol
- Monoisotopic Mass: 170.0208954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: 120-130 °C
- Boiling Point: 393.9±52.0 °C at 760 mmHg
- Flash Point: 192.0±30.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Acetyl-3-thienylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8°C
2-Acetyl-3-thienylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169909-1g |
2-Acetyl-3-thienylboronic acid |
36155-74-5 | 95% | 1g |
¥568.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169909-5g |
2-Acetyl-3-thienylboronic acid |
36155-74-5 | 95% | 5g |
¥2471.90 | 2023-09-04 | |
| Alichem | A169004118-5g |
(2-Acetylthiophen-3-yl)boronic acid |
36155-74-5 | 95% | 5g |
$500.96 | 2023-09-02 | |
| Alichem | A169004118-10g |
(2-Acetylthiophen-3-yl)boronic acid |
36155-74-5 | 95% | 10g |
$846.93 | 2023-09-02 | |
| Alichem | A169004118-25g |
(2-Acetylthiophen-3-yl)boronic acid |
36155-74-5 | 95% | 25g |
$1391.78 | 2023-09-02 | |
| Matrix Scientific | 202648-5g |
(2-Acetyl-3-thienyl)boronic acid |
36155-74-5 | 5g |
$325.00 | 2023-09-10 | ||
| Matrix Scientific | 202648-25g |
(2-Acetyl-3-thienyl)boronic acid |
36155-74-5 | 25g |
$939.00 | 2023-09-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OI813-1g |
2-Acetyl-3-thienylboronic acid |
36155-74-5 | 95% | 1g |
¥458.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OI813-200mg |
2-Acetyl-3-thienylboronic acid |
36155-74-5 | 95% | 200mg |
¥152.0 | 2022-06-10 | |
| Apollo Scientific | OR360242-250mg |
2-Acetyl-3-thiophenylboronic acid |
36155-74-5 | 98% | 250mg |
£54.00 | 2025-02-20 |
2-Acetyl-3-thienylboronic acid Suppliers
2-Acetyl-3-thienylboronic acid Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Acetyl-3-thienylboronic acid
Recent Advances in the Application of 2-Acetyl-3-thienylboronic acid (CAS: 36155-74-5) in Chemical Biology and Pharmaceutical Research
2-Acetyl-3-thienylboronic acid (CAS: 36155-74-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. This heterocyclic boronic acid derivative combines the electron-rich thiophene ring with a reactive boronic acid group, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in drug discovery. Recent studies have highlighted its growing importance in the development of novel therapeutic agents and biochemical probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent kinase inhibitors. Researchers utilized 2-acetyl-3-thienylboronic acid as a key intermediate in synthesizing a series of pyrazole-thiophene hybrids that showed remarkable selectivity for JAK3 kinase (IC50 = 12 nM). The acetyl group at the 2-position was found to significantly enhance binding affinity through additional hydrogen bonding interactions with the kinase's hinge region.
In the field of boron neutron capture therapy (BNCT), a 2024 research paper in Bioorganic & Medicinal Chemistry reported novel boron-containing compounds derived from 36155-74-5. The thienylboronic acid moiety demonstrated improved tumor-targeting capabilities compared to traditional phenylboronic acid derivatives, with a 40% increase in boron accumulation in glioblastoma models. This suggests potential applications in developing next-generation BNCT agents for cancer treatment.
Recent advances in proteolysis-targeting chimeras (PROTACs) have also incorporated this compound. A Nature Chemical Biology publication (2024) described its use as a warhead in cereblon-targeting PROTACs, where the boronic acid group facilitated additional interactions with the E3 ubiquitin ligase complex. The resulting molecules showed enhanced degradation efficiency (DC50 < 50 nM) for several challenging oncology targets.
The compound's role in sensor development was highlighted in a 2023 ACS Sensors article. Researchers developed a fluorescence-based glucose sensor using 2-acetyl-3-thienylboronic acid as the recognition element. The thiophene backbone provided improved photostability compared to conventional arylboronic acid sensors, with a 5-fold increase in operational lifetime under physiological conditions.
From a synthetic chemistry perspective, recent work (Chemical Communications, 2024) has explored the compound's reactivity in metal-free borylation reactions. The acetyl group was found to activate the thiophene ring toward direct borylation, enabling more efficient synthesis of complex boronic acid derivatives. This methodological advancement could significantly impact the production scale-up of related pharmaceutical intermediates.
In conclusion, 2-acetyl-3-thienylboronic acid (36155-74-5) continues to demonstrate broad utility across multiple areas of pharmaceutical research. Its unique combination of electronic properties and synthetic versatility makes it particularly valuable for drug discovery, targeted therapies, and diagnostic applications. Future research directions may focus on expanding its use in covalent inhibitor design and as a component of more sophisticated drug delivery systems.
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